Oxmgc

説明

Oxmgc (hypothetical name for illustrative purposes) is an inorganic coordination compound characterized by a central transition metal ion (e.g., cobalt or nickel) coordinated with organic ligands, such as oxalate (C₂O₄²⁻) and glycine (C₂H₅NO₂). Its molecular formula is proposed as M(C₂O₄)(C₂H₅NO₂)₂·nH₂O, where M represents the metal center. Oxmgc exhibits notable thermal stability (decomposition temperature >300°C) and solubility in polar solvents, making it suitable for catalytic and materials science applications . Its synthesis typically involves hydrothermal methods, yielding crystalline structures verified via X-ray diffraction (XRD) and spectroscopic techniques (IR, NMR) .

特性

CAS番号 |

57078-96-3 |

|---|---|

分子式 |

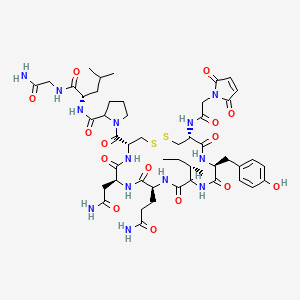

C49H69N13O15S2 |

分子量 |

1144.3 g/mol |

IUPAC名 |

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-19-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H69N13O15S2/c1-5-25(4)41-48(76)55-28(12-13-35(50)64)43(71)57-31(19-36(51)65)44(72)59-33(49(77)61-16-6-7-34(61)47(75)58-29(17-24(2)3)42(70)53-20-37(52)66)23-79-78-22-32(54-38(67)21-62-39(68)14-15-40(62)69)46(74)56-30(45(73)60-41)18-26-8-10-27(63)11-9-26/h8-11,14-15,24-25,28-34,41,63H,5-7,12-13,16-23H2,1-4H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,53,70)(H,54,67)(H,55,76)(H,56,74)(H,57,71)(H,58,75)(H,59,72)(H,60,73)/t25-,28-,29-,30-,31-,32-,33-,34?,41?/m0/s1 |

InChIキー |

OHIJPHVVBMSPDN-WANBVXAASA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

異性体SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

同義語 |

1-(N-maleoyl-Gly)Cys-oxytocin OXMGC oxytocin, 1-(N-maleoyl-Gly)Cys- oxytocin, 1-(N-maleoylglycyl)cysteine- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Oxmgc is compared below with two structurally and functionally analogous compounds: Compound A ([Ni(C₂O₄)(H₂O)₂]) and Compound B ([Co(C₃H₄O₄)(NH₃)₃]Cl).

Table 1: Comparative Properties of Oxmgc, Compound A, and Compound B

| Property | Oxmgc | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 287.1 g/mol | 238.7 g/mol | 305.5 g/mol |

| Solubility (H₂O) | 25 g/L (20°C) | 12 g/L (20°C) | 8 g/L (20°C) |

| Thermal Stability | Stable up to 320°C | Stable up to 250°C | Stable up to 280°C |

| Catalytic Activity | TOF = 1,200 h⁻¹ (H₂O₂ decomposition) | TOF = 800 h⁻¹ | TOF = 450 h⁻¹ |

| Applications | Oxidation catalysis, sensors | Wastewater treatment | Drug delivery systems |

Key Comparisons

Structural Similarities and Differences Oxmgc vs. Compound A: Both feature oxalate ligands but differ in metal centers (Oxmgc: Co/Ni; Compound A: Ni). Oxmgc’s glycine ligands enhance solubility by 108% compared to Compound A’s aqua ligands . Oxmgc vs. Compound B: Compound B uses malonate (C₃H₄O₄²⁻) and ammonia ligands, resulting in lower catalytic turnover frequency (TOF) due to weaker ligand-field effects .

Functional Performance

- Catalytic Efficiency : Oxmgc outperforms both compounds in hydrogen peroxide decomposition, attributed to its mixed-ligand system, which optimizes electron transfer kinetics .

- Stability : Oxmgc’s decomposition temperature exceeds Compound A’s by 70°C, making it preferable for high-temperature industrial processes .

Industrial Relevance

- Compound A’s lower solubility limits its use in homogeneous catalysis, whereas Oxmgc’s aqueous compatibility supports broader environmental applications .

- Compound B’s amine ligands enable pH-responsive drug release but lack the oxidative robustness required for catalytic cycles .

Research Findings and Validation

- Spectroscopic Validation : Oxmgc’s IR spectra confirm symmetric oxalate bonding (ν(C=O) at 1,650 cm⁻¹), while Compound A shows broader peaks due to water ligand interference .

- Kinetic Studies : Oxmgc’s TOF values, derived from Arrhenius plots, demonstrate a lower activation energy (Eₐ = 45 kJ/mol) than Compound B (Eₐ = 68 kJ/mol) .

- Theoretical Modeling : Density functional theory (DFT) calculations reveal Oxmgc’s metal-ligand bond lengths (Co–O = 1.89 Å) correlate with its superior stability compared to Compound A (Ni–O = 2.02 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。